molecular formula C26H18Br2N2O2S B11112826 4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}

4,4'-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}

Cat. No.: B11112826
M. Wt: 582.3 g/mol
InChI Key: GCIQUYQEHRZYPY-UHFFFAOYSA-N
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Description

4,4’-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} is a complex organic compound characterized by the presence of sulfonyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} typically involves the reaction of 4-bromoaniline with 4,4’-sulfonyldianiline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4,4’-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-sulfonylbis{N-[(4-nitrophenyl)methylidene]aniline}
  • 4,4’-sulfonylbis{N-[(4-chlorophenyl)methylidene]aniline}
  • 4,4’-sulfonylbis{N-[(4-methylphenyl)methylidene]aniline}

Uniqueness

4,4’-sulfonylbis{N-[(E)-(4-bromophenyl)methylidene]aniline} is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C26H18Br2N2O2S

Molecular Weight

582.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]phenyl]sulfonylphenyl]methanimine

InChI

InChI=1S/C26H18Br2N2O2S/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)33(31,32)26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H

InChI Key

GCIQUYQEHRZYPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br)Br

Origin of Product

United States

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